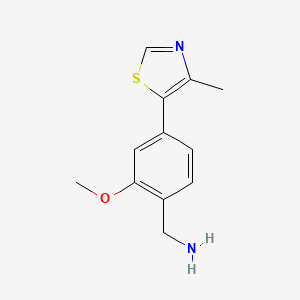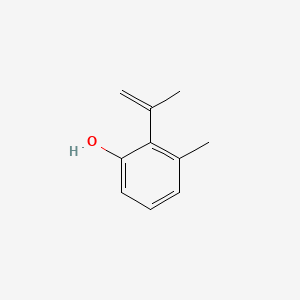
5-Methyl-4-azaindole-3-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-azaindole-3-carboxylic acid methyl ester: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-azaindole-3-carboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction conditions often include the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide (CuI) . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid (MsOH) to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 5-Methyl-4-azaindole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 5-Methyl-4-azaindole-3-carboxylic acid methyl ester serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the creation of novel compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. . Research is ongoing to explore its efficacy in various therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for drug development.
作用機序
The mechanism of action of 5-Methyl-4-azaindole-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, potentially inhibiting their activity. This binding can lead to various biological effects, such as antiviral or anticancer activity . The exact pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial to its activity.
類似化合物との比較
- Indole-3-carboxylic acid methyl ester
- 4-Chloro-7-azaindole-5-carboxylic acid methyl ester
- Indole-2-carboxylic acid methyl ester
Comparison: 5-Methyl-4-azaindole-3-carboxylic acid methyl ester is unique due to the presence of a methyl group at the 5-position and an azaindole structure. This modification can influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the azaindole moiety can enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
methyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-9(12-6)7(5-11-8)10(13)14-2/h3-5,11H,1-2H3 |
InChIキー |
FAVZZWRMDILSBY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)NC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)





![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)

![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)


